Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate
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Overview
Description
Ethyl 4-methanesulfonylcinnamate is an organic compound with the molecular formula C12H14O4S. It is a derivative of cinnamic acid, characterized by the presence of a methanesulfonyl group attached to the aromatic ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methanesulfonylcinnamate can be synthesized through a multi-step process involving the following key steps :
Stage 1: Diethoxyphosphoryl-acetic acid ethyl ester is reacted with sodium hydride in tetrahydrofuran at 0°C for approximately 10 minutes.
Stage 2: The resulting mixture is then reacted with para-methanesulfonylbenzaldehyde in tetrahydrofuran and N,N-dimethylformamide at temperatures ranging from 0°C to 20°C for 2 hours.
Isolation: The reaction mixture is cooled, and an aqueous solution of ammonium chloride is added. The organic layer is extracted with ethyl acetate, washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The final product is obtained as colorless crystals through recrystallization from hexane-isopropyl ether.
Industrial Production Methods: While specific industrial production methods for ethyl 4-methanesulfonylcinnamate are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methanesulfonylcinnamate undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the double bond in the cinnamate moiety.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Saturated derivatives of the cinnamate moiety.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-methanesulfonylcinnamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methanesulfonylcinnamate involves its interaction with specific molecular targets . For instance, in antimicrobial applications, it may interact with the ergosterol present in fungal cell membranes, disrupting membrane integrity and leading to cell death. Additionally, it can interact with enzymes and proteins involved in various biochemical pathways, thereby exerting its effects.
Comparison with Similar Compounds
Ethyl 4-methanesulfonylcinnamate can be compared with other cinnamate derivatives and sulfonyl-containing compounds :
Ethyl cinnamate: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Methyl 4-methanesulfonylcinnamate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
4-Methanesulfonylbenzaldehyde: A precursor in the synthesis of ethyl 4-methanesulfonylcinnamate, lacking the cinnamate moiety.
The presence of the methanesulfonyl group in ethyl 4-methanesulfonylcinnamate imparts unique chemical properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H14O4S |
---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
ethyl 3-(4-methylsulfonylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4S/c1-3-16-12(13)9-6-10-4-7-11(8-5-10)17(2,14)15/h4-9H,3H2,1-2H3 |
InChI Key |
YOUOTKHSWKCRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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